Comparative Dopamine Transporter (DAT) Pharmacology: 3- vs. 4-Aminomethylpiperidine Containing GBR 12935 Analogs
In a head-to-head study of GBR 12935 analogs designed as cocaine antagonists, the incorporation of a 3-aminomethylpiperidine versus a 4-aminopiperidine moiety into the central bridge region resulted in a distinct pharmacological profile. While both series bound the dopamine transporter (DAT), the 3-aminomethylpiperidine series (Compound 6) exhibited a specific and quantifiable 14-fold ratio of dopamine (DA) reuptake inhibition to [125I]RTI-55 binding inhibition, a profile sought for separating the therapeutic and reinforcing effects of cocaine [1]. In contrast, the 4-aminopiperidine analogs generally showed preferential inhibition of norepinephrine reuptake (NET) [2]. This demonstrates that the position of the aminomethyl group is a critical determinant of transporter selectivity and functional outcome [1].
| Evidence Dimension | Ratio of [3H]DA uptake inhibition to [125I]RTI-55 binding inhibition at DAT |
|---|---|
| Target Compound Data | 14-fold (Compound 6, a 3-aminomethylpiperidine derivative of GBR 12935) |
| Comparator Or Baseline | 4-aminopiperidine derivatives of GBR 12935 (preferential NET inhibition) |
| Quantified Difference | 14-fold functional selectivity ratio (Target Compound) vs. Preferential NET inhibition profile (Comparator) |
| Conditions | In vitro radioligand binding and neurotransmitter uptake assays in rat brain tissue (striatal or cortical synaptosomes) |
Why This Matters
This quantitative difference in transporter pharmacology is crucial for selecting the correct core scaffold for developing compounds with a targeted profile for DAT over NET, essential for CNS drug discovery programs.
- [1] Dutta, A. K., Xu, C., & Reith, M. E. (1999). Novel 3-Aminomethyl- and 4-Aminopiperidine Analogues of 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: Synthesis and Evaluation as Dopamine Transporter Ligands. Journal of Medicinal Chemistry, 42(26), 5354-5366. View Source
- [2] Dutta, A. K., et al. (1999). Abstract: The results indicated that most of the new compounds preferentially inhibited norepinephrine reuptake by its transporter (NET). View Source
